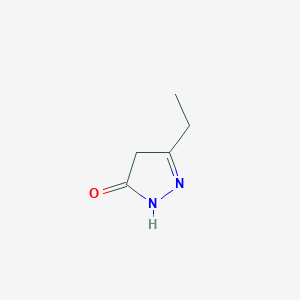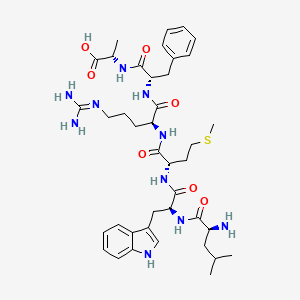
3,4-メチレンジオキシフェネチルブロミド
概要
説明
3,4-Methylenedioxyphenethyl bromide is a chemical compound that is related to a family of methylenedioxyphenyl compounds. These compounds are of interest due to their potential pharmacological properties and their role in the metabolism of various drugs and insecticides. The methylenedioxy group, in particular, is known to undergo enzymatic hydroxylation, which can affect the metabolic rate and action duration of certain substances .
Synthesis Analysis
The synthesis of 3,4-methylenedioxyphenethylamine, a related compound to 3,4-methylenedioxyphenethyl bromide, has been described using a multi-step process. Starting with 3,4-methylenedioxy aniline, the intermediate 3,4-methylenedioxy bromobenzene is obtained through the Sandmeyer reaction. Subsequent reactions including the Grignard reaction, esterification, and the Gabriel reaction lead to the final product. The synthesis process is characterized by various yields at each step and the final structure is confirmed using IR spectrum and LC-MS techniques. The effects of temperature on each reaction step have been explored to optimize the conditions .
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-methylenedioxyphenethyl bromide has been established using various analytical techniques. For instance, a compound synthesized through an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one was characterized by elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. The definitive structure was confirmed by X-ray analysis. Such detailed structural elucidation is crucial for understanding the chemical behavior and potential applications of these compounds .
Chemical Reactions Analysis
The methylenedioxyphenyl compounds, including those related to 3,4-methylenedioxyphenethyl bromide, participate in enzymatic hydroxylation reactions. These reactions are significant as they can influence the metabolism of drugs and insecticides by serving as alternate substrates for the microsome-reduced nicotinamide-adenine dinucleotide phosphate system. This enzymatic system is responsible for the hydroxylation of the methylene-C14 group, leading to the production of formate-C14 and expired C14O2 in vitro and in vivo .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,4-methylenedioxyphenethyl bromide are not detailed in the provided papers, the general properties of methylenedioxyphenyl compounds can be inferred. These compounds are likely to have distinct spectroscopic characteristics, as evidenced by the use of IR spectrum and LC-MS for structural characterization . Additionally, their reactivity in enzymatic hydroxylation suggests that they have specific chemical behaviors that can be exploited in metabolic studies . The synthesis of related compounds using electrochemical methods also indicates that these compounds can participate in complex chemical reactions, leading to the formation of products with potential biomedical applications .
科学的研究の応用
有機合成における用途
この化合物は、より複雑な分子の前駆体として有機合成に使用できます . これは、求核置換反応を含む反応でよく使用されます .
医薬品製造
カルボニル化合物の臭素化反応は、有機化学において重要な側面です。 ブロモアセトフェノンから得られるα-臭素化生成物は、有機合成において重要な中間体であり、医薬品製造において幅広い用途があります .
農薬の製造
医薬品に加えて、この化合物から得られる臭素化生成物は、農薬の製造にも使用できます .
実験教育における用途
この化合物を含むカルボニル化合物のα-臭素化反応は、有機化学分野における重要なトピックです。 これは、反応時間、反応温度、臭素化剤の投与量の影響を調べるために、学部有機化学実験で使用されています .
イオン液体における用途
4-(2-ブロモエチル)フェノールから合成された化合物は、イオン液体(IL)の汎用性の高い前駆体として役立ちます。 これらのILは、低揮発性、高い熱安定性、および幅広い化合物を溶解する優れた能力を示し、化学、工学、材料科学など、さまざまな分野で貴重です .
Safety and Hazards
作用機序
Target of Action
3,4-Methylenedioxyphenethyl bromide, also known as 5-(2-bromoethyl)-1,3-benzodioxole, is a substituted phenethylamine . The primary targets of phenethylamines are typically monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and body temperature .
Mode of Action
The compound interacts with its targets by mimicking the structure of these neurotransmitters, allowing it to bind to their receptors and influence neural signaling .
Biochemical Pathways
The affected pathways are likely those involved in monoamine neurotransmission. This can lead to downstream effects such as altered synaptic plasticity, changes in mood and cognition, and potentially psychoactive effects . .
Pharmacokinetics
Phenethylamines are generally known to undergo extensive first-pass metabolism, primarily by the enzyme monoamine oxidase . This can significantly impact the compound’s bioavailability.
Result of Action
Given its structural similarity to other phenethylamines, it may have psychoactive properties . It’s important to note that these effects can vary greatly depending on dosage and individual physiological differences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of monoamine oxidase inhibitors can potentially enhance the compound’s activity by preventing its breakdown . .
特性
IUPAC Name |
5-(2-bromoethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARPEUWUWIJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480463 | |
| Record name | 3,4-Methylenedioxyphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57587-02-7 | |
| Record name | 3,4-Methylenedioxyphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)
![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)



